Potassium hexafluorophosphate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

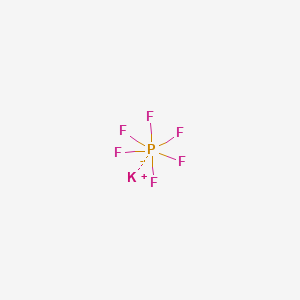

2D Structure

特性

IUPAC Name |

potassium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.K/c1-7(2,3,4,5)6;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDGRYDIGCWVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KPF6, F6KP | |

| Record name | Potassium hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hexafluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884958 | |

| Record name | Potassium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.0625 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Potassium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17084-13-8 | |

| Record name | Potassium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17084-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate(1-), hexafluoro-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88W436PDI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to Laboratory-Scale Synthesis of Potassium Hexafluorophosphate (KPF₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for the laboratory synthesis of potassium hexafluorophosphate (B91526) (KPF₆), a compound of significant interest in battery technology, organic synthesis, and pharmaceutical development. The following sections detail the core synthetic routes, offering comprehensive experimental protocols, quantitative data for comparison, and essential safety information.

Core Synthesis Methodologies

Three principal methods for the laboratory preparation of KPF₆ are well-documented:

-

The Classical Approach: Reaction of Phosphorus Pentachloride (PCl₅) with Potassium Chloride (KCl) in Anhydrous Hydrogen Fluoride (B91410) (HF).

-

The Two-Step Phosphoric Acid Route: Synthesis via the formation of hexafluorophosphoric acid (HPF₆) from Phosphorus Pentoxide (P₂O₅) and HF, followed by neutralization with a potassium salt.

-

Direct Combination: The reaction of Phosphorus Pentafluoride (PF₅) with Potassium Fluoride (KF).

Each method presents distinct advantages and challenges concerning reagent handling, reaction conditions, and product purity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described synthesis methods, allowing for a comparative assessment of each approach.

| Parameter | Method 1: PCl₅ & HF | Method 2: P₂O₅ & HF | Method 3: PF₅ & KF |

| Reactants | PCl₅, KCl, Anhydrous HF | P₂O₅, Anhydrous HF, KOH/K₂CO₃ | PF₅, KF, Anhydrous HF |

| Stoichiometry (P:K) | 1:1 | 1:1 | 1:1 |

| Reaction Temperature | Maintained at low temperatures (e.g., -78°C to 0°C) | -5°C to 0°C for HPF₆ formation | Low temperatures |

| Reaction Time | Several hours | ~1.5 - 2 hours for HPF₆ formation | Not specified |

| Typical Yield | ~80-90% | High (specifics vary with potassium salt) | High |

| Solvent | Anhydrous Hydrogen Fluoride | Anhydrous Hydrogen Fluoride | Anhydrous Hydrogen Fluoride |

Experimental Protocols

Method 1: Synthesis from Phosphorus Pentachloride (PCl₅) and Potassium Chloride (KCl) in Anhydrous Hydrogen Fluoride (HF)

This classical method is a reliable route to high-purity KPF₆. The reaction proceeds according to the following equation:

PCl₅ + KCl + 6HF → KPF₆ + 6HCl[1]

Experimental Protocol:

Caution: This procedure involves the use of anhydrous hydrogen fluoride, a highly corrosive and toxic substance. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat. An operational safety shower and eyewash station, as well as a calcium gluconate gel antidote, must be immediately accessible.

-

Apparatus: A reaction vessel constructed of or lined with a material resistant to HF (e.g., polytetrafluoroethylene (PTFE) or a suitable metal alloy) and equipped with a stirrer, a gas inlet, and a low-temperature condenser is required.

-

Reaction Setup: In a dry atmosphere (e.g., under a stream of dry nitrogen), charge the reaction vessel with finely powdered potassium chloride (1.0 molar equivalent).

-

Addition of HF: Cool the vessel to approximately -78°C (dry ice/acetone bath) and condense anhydrous hydrogen fluoride into the vessel with stirring.

-

Addition of PCl₅: Slowly add phosphorus pentachloride (1.0 molar equivalent) to the stirred suspension. The addition should be controlled to manage the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm slowly to a temperature where the hydrogen chloride byproduct gently refluxes. Maintain this temperature until the evolution of HCl gas ceases.

-

Isolation: After the reaction is complete, carefully evaporate the excess hydrogen fluoride and the hydrogen chloride byproduct under a stream of dry nitrogen.

-

Purification: The crude KPF₆ can be purified by recrystallization.

Method 2: Synthesis from Phosphorus Pentoxide (P₂O₅) and Anhydrous Hydrogen Fluoride (HF)

This two-step method avoids the use of the highly reactive phosphorus halides. The first step involves the formation of hexafluorophosphoric acid, followed by its reaction with a potassium salt.

Step 1: Formation of Hexafluorophosphoric Acid (HPF₆)

2P₂O₅ + 12HF → 2HPF₆ + 5H₂O

Step 2: Formation of KPF₆

HPF₆ + KOH → KPF₆ + H₂O or 2HPF₆ + K₂CO₃ → 2KPF₆ + H₂O + CO₂

Experimental Protocol:

Caution: This procedure involves the use of anhydrous hydrogen fluoride. Adhere to the safety precautions outlined in Method 1.

-

HPF₆ Synthesis:

-

In a suitable HF-resistant reaction vessel, add anhydrous hydrofluoric acid (e.g., 169g) and cool to -5°C.[2]

-

Slowly add phosphorus pentoxide (e.g., 100g) in batches to the stirred HF, maintaining the temperature at -5°C.[2]

-

Continue stirring at this temperature for approximately 2 hours to ensure complete reaction.[2]

-

-

KPF₆ Precipitation:

-

Prepare a concentrated solution of a potassium salt, such as potassium hydroxide (B78521) (e.g., a 50% solution by mass) or potassium carbonate (e.g., a 20% solution by mass).[2]

-

Slowly add the potassium salt solution to the prepared hexafluorophosphoric acid solution at room temperature with vigorous stirring.[2]

-

The KPF₆ will precipitate out of the solution.

-

-

Isolation and Purification:

-

Filter the resulting slurry to collect the KPF₆ precipitate.

-

Wash the product with a suitable solvent to remove any remaining impurities.

-

Dry the purified KPF₆ under vacuum.

-

Purification: Recrystallization

Potassium hexafluorophosphate can be purified by recrystallization from a hot alkaline aqueous solution.[3] The salt is significantly more soluble in hot water than in cold water, and the alkaline conditions prevent hydrolysis of the hexafluorophosphate anion.

Protocol:

-

Dissolve the crude KPF₆ in a minimal amount of hot deionized water to which a small amount of a base (e.g., potassium carbonate or potassium hydroxide) has been added to make the solution slightly alkaline.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the purified crystals under vacuum at an elevated temperature (e.g., 100-120°C) to remove all traces of water. This compound has been dried under vacuum at 25°C for 10 hours in some procedures.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Safety and Handling

The synthesis of KPF₆ involves several hazardous materials that require strict safety protocols.

-

Anhydrous Hydrogen Fluoride (HF): A highly corrosive, toxic, and penetrating chemical. It can cause severe burns that may not be immediately painful. Always work in a specialized fume hood and wear appropriate PPE, including HF-resistant gloves, a face shield, and a lab coat. Ensure calcium gluconate gel is readily available as a first aid measure for skin contact.

-

Phosphorus Pentachloride (PCl₅): A corrosive solid that reacts violently with water to produce hydrochloric acid and phosphoric acid. It is harmful if swallowed or inhaled. Handle in a fume hood and avoid contact with moisture.

-

Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent that reacts vigorously with water in an exothermic reaction. It is corrosive and can cause severe burns.

-

This compound (KPF₆): While more stable than its precursors, KPF₆ is still toxic and can cause irritation upon contact with the skin, eyes, or respiratory tract. It can hydrolyze in the presence of moisture to release HF. Handle with gloves and eye protection in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work. Proper training in handling these hazardous chemicals is essential.

References

Solubility of Potassium Hexafluorophosphate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium hexafluorophosphate (B91526) (KPF₆) in various organic solvents. KPF₆ is an inorganic salt with significant applications in electrochemistry, organic synthesis, and battery technology.[1] A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing new electrolyte systems, and designing novel synthetic routes. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and presents logical workflows for its application in chemical synthesis.

Quantitative Solubility Data

The solubility of potassium hexafluorophosphate in organic solvents is generally limited.[2] The following table summarizes the available quantitative data at room temperature. It is important to note that solubility can be influenced by factors such as temperature, the presence of impurities, and the specific isomeric form of the solvent.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Propylene Carbonate (PC) | Carbonate | 0.9 mol/kg | Room Temperature |

| 1,2-Dimethoxyethane (DME) | Ether | 1.8 mol/kg | Room Temperature |

| Acetonitrile (B52724) (ACN) | Nitrile | ~0.8 M | 25 |

| Ethylene Carbonate/Dimethyl Carbonate/Ethyl Methyl Carbonate (EC/DMC/EMC) | Carbonate Mixture | ~0.7 M | Room Temperature |

| Methanol | Alcohol | Slightly Soluble | Not Specified |

Factors Influencing Solubility

The dissolution of an ionic compound like KPF₆ in an organic solvent is a complex process governed by the interplay of several factors. A simplified logical relationship illustrating these factors is presented below.

Caption: Factors influencing the solubility of KPF₆.

Generally, solvents with higher dielectric constants and strong solvating capabilities are more effective at overcoming the lattice energy of the KPF₆ crystal and solvating the individual K⁺ and PF₆⁻ ions, leading to higher solubility.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is essential for reproducible research and process development. The following outlines a general experimental protocol for determining the solubility of a salt like KPF₆ in an organic solvent, commonly known as the isothermal equilibrium method .

Materials and Equipment

-

This compound (high purity, dried under vacuum)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or magnetic stirrer with a hotplate

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Analytical instrumentation for concentration measurement (e.g., HPLC, ICP-OES, or gravimetric analysis setup)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of finely ground KPF₆ to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or on a stirrer with a temperature probe to maintain a constant temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. The equilibration time can vary significantly between different solvent-solute systems and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).[3][4]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.

-

-

Concentration Determination:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the salt). The mass of the remaining solid KPF₆ is then determined by weighing the flask.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution to a concentration within the linear range of the analytical instrument. Quantify the concentration of either the potassium cation (e.g., using ICP-OES) or the hexafluorophosphate anion (e.g., using ion chromatography). A calibration curve prepared with standard solutions of known KPF₆ concentrations is required for accurate quantification.[3]

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., g/100g solvent, mol/L, or mol/kg).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a source of the non-coordinating hexafluorophosphate anion (PF₆⁻) and as a fluorinating agent.[5]

Synthesis of other Hexafluorophosphate Salts

KPF₆ serves as a convenient starting material for the synthesis of other hexafluorophosphate salts, which are often used as electrolytes or in catalysis. The general principle involves a salt metathesis reaction, where the potassium cation is exchanged for another cation.

Caption: Synthesis of MPF₆ from KPF₆.

Experimental Workflow Example: Synthesis of an Ionic Liquid Precursor

A common application is the synthesis of ionic liquids, where a bulky organic cation is paired with the PF₆⁻ anion.

-

Dissolution: Dissolve KPF₆ in a suitable solvent, such as acetonitrile or methanol.

-

Reaction: In a separate vessel, dissolve the salt of the desired organic cation (e.g., a tetraalkylammonium halide) in the same or a miscible solvent.

-

Mixing: Slowly add the KPF₆ solution to the organic cation salt solution with stirring.

-

Precipitation: The less soluble potassium halide (e.g., KCl, KBr) will precipitate out of the solution.

-

Isolation: The precipitate is removed by filtration.

-

Purification: The desired hexafluorophosphate salt in the filtrate can be isolated by evaporating the solvent and may be further purified by recrystallization.

The choice of solvent is critical and is often selected based on the differential solubility of the starting materials and the products.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its diverse applications. While quantitative data is limited for a broad range of solvents, this guide provides a compilation of available information and outlines a robust experimental protocol for its determination. The understanding of the factors influencing solubility and the synthetic utility of KPF₆ will aid researchers in the fields of materials science, electrochemistry, and drug development in harnessing the full potential of this important inorganic salt.

References

- 1. This compound - KPF6 - Landt Instruments [landtinst.com]

- 2. Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is Used as an Organic Fluorine Substitute and Fluorinating Agent [univook.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Potassium Hexafluorophosphate (KPF₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium hexafluorophosphate (B91526) (KPF₆) is an inorganic salt with increasing importance in various scientific and industrial fields, including as a component in electrolytes for electrochemical devices and as a reagent in chemical synthesis. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, application, and the development of robust formulations. This technical guide provides an in-depth analysis of the thermal behavior of KPF₆, detailing its decomposition mechanisms under different conditions, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction

Potassium hexafluorophosphate is a white, crystalline solid with the chemical formula KPF₆. While it is known for its relatively high thermal stability, its decomposition behavior, particularly in the presence of trace impurities like water, is a crucial consideration for its practical applications. The thermal degradation of KPF₆ can lead to the formation of reactive and corrosive species, which may impact the performance and safety of systems in which it is used. This guide will explore the fundamental aspects of KPF₆ thermal stability, drawing on available data and analogous compounds where necessary.

Thermal Decomposition Mechanisms

The thermal decomposition of KPF₆ is primarily governed by the temperature and the atmospheric conditions, especially the presence of moisture.

Anhydrous Decomposition

In a dry, inert atmosphere, the thermal decomposition of solid KPF₆ is understood to proceed via a dissociation reaction. Upon heating, the salt decomposes to form solid potassium fluoride (B91410) (KF) and gaseous phosphorus pentafluoride (PF₅). This process is analogous to the well-studied decomposition of lithium hexafluorophosphate (LiPF₆).[1]

Reaction: KPF₆(s) → KF(s) + PF₅(g)

The onset of this decomposition occurs at elevated temperatures, generally above 300°C, with the melting point of KPF₆ being approximately 575°C.[2]

Decomposition in the Presence of Moisture (Hydrolysis)

The presence of even trace amounts of water significantly alters the decomposition pathway of KPF₆ and lowers the onset temperature of degradation. The initial step involves the hydrolysis of the hexafluorophosphate anion (PF₆⁻). This reaction can occur even at temperatures below the anhydrous decomposition point and leads to the formation of highly corrosive hydrogen fluoride (HF) and phosphorus oxyfluoride (POF₃).

The proposed reaction mechanism, inferred from studies on analogous hexafluorophosphate salts, is as follows[1]:

Overall Reaction: KPF₆(s) + H₂O(g) → KF(s) + POF₃(g) + 2HF(g)

This hydrolysis reaction is a critical concern in applications where moisture cannot be rigorously excluded, as the generation of HF can lead to the degradation of other components in a system. Studies on aqueous solutions of KPF₆ have identified several hydrolysis products, including fluoride (F⁻), monofluorophosphate (HPO₃F⁻), phosphate (B84403) (HPO₄²⁻), and difluorophosphate (PO₂F₂⁻), indicating a complex stepwise hydrolysis process.[3]

Quantitative Thermal Analysis Data

Due to a scarcity of publicly available detailed thermal analysis data specifically for KPF₆, the following tables summarize typical findings for the closely related and extensively studied LiPF₆, which is expected to exhibit similar decomposition behavior. These values should be considered as indicative for KPF₆ and may vary depending on experimental conditions such as heating rate, sample purity, and atmosphere.

Table 1: Thermogravimetric Analysis (TGA) Data for LiPF₆ (as an analogue for KPF₆)

| Condition | Onset Decomposition Temperature (°C) | Major Weight Loss Stage (°C) | Residual Mass (%) | Gaseous Products | Reference |

| Dry Inert Atmosphere (<10 ppm H₂O) | ~107 | 107 - 267 | ~17.2 (Expected for LiF) | PF₅ | [1] |

| Presence of Moisture (~300 ppm H₂O) | Lowered (below 107) | Begins earlier than in dry conditions | Higher than in dry conditions due to formation of LiF and other solid products | POF₃, HF, PF₅ | [1] |

Table 2: Differential Scanning Calorimetry (DSC) Data for LiPF₆ (as an analogue for KPF₆)

| Condition | Endothermic/Exothermic Peaks | Temperature (°C) | Associated Process | Reference |

| Dry Inert Atmosphere | Endotherm | ~107 | Onset of decomposition | [4] |

| Dry Inert Atmosphere | Major Endotherm | >150 | Decomposition | [4] |

Experimental Protocols

The characterization of the thermal stability and decomposition of KPF₆ typically involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For the identification of gaseous decomposition products, TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) is employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of KPF₆.

Methodology:

-

Sample Preparation: A small, representative sample of KPF₆ (typically 5-10 mg) is weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere. For hydrolysis studies, a controlled amount of water vapor can be introduced into the purge gas.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperature ranges of mass loss, and the percentage of residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions and decomposition of KPF₆.

Methodology:

-

Sample Preparation: A small amount of KPF₆ (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions (e.g., melting) or chemical reactions (e.g., decomposition). The peak onset temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy change of the process.

TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of KPF₆.

Methodology:

-

TGA Experiment: A TGA experiment is performed as described in section 4.1.

-

Gas Transfer: The effluent gas from the TGA furnace is continuously transferred to the ion source of a mass spectrometer via a heated capillary transfer line.

-

Mass Spectrometry Analysis: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the evolved gases. The ion currents for specific m/z values corresponding to expected decomposition products (e.g., PF₅, POF₃, HF) are monitored as a function of temperature.

-

Data Correlation: The mass spectral data is correlated with the TGA data to identify the decomposition products at each stage of mass loss.

Visualizations

The following diagrams illustrate the key decomposition pathways and a typical experimental workflow for the thermal analysis of KPF₆.

Caption: Decomposition pathways of KPF₆ under anhydrous and moist conditions.

Caption: Experimental workflow for the thermal analysis of KPF₆.

Conclusion

The thermal stability of this compound is a critical parameter for its diverse applications. While KPF₆ exhibits high thermal stability in its pure, dry state, decomposing at temperatures above 300°C to potassium fluoride and phosphorus pentafluoride, the presence of moisture significantly lowers its decomposition temperature and alters the decomposition pathway to produce corrosive hydrogen fluoride and phosphorus oxyfluoride. This guide has summarized the key decomposition mechanisms, provided indicative quantitative data based on its well-studied lithium analogue, and detailed the standard experimental protocols for its thermal characterization. For professionals working with KPF₆, careful control of moisture and a thorough understanding of its thermal behavior are paramount to ensure product stability, performance, and safety.

References

An In-depth Technical Guide to Potassium Hexafluorophosphate (CAS 17084-13-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Potassium Hexafluorophosphate (B91526) (CAS 17084-13-8), a versatile inorganic salt. While its primary applications lie in materials science and chemical synthesis, this document also explores its limited, yet noteworthy, biological properties and its role in specialized synthetic procedures relevant to pharmaceutical development.

Chemical and Physical Properties

Potassium hexafluorophosphate (KPF₆) is a white, crystalline solid at room temperature.[1][2] It is an ionic compound composed of a potassium cation (K⁺) and a hexafluorophosphate anion (PF₆⁻).[1] The hexafluorophosphate anion is known for being a weakly coordinating anion, which imparts lipophilicity to its salts. The compound is stable under normal conditions but is incompatible with strong acids.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17084-13-8 | [1][4] |

| Molecular Formula | KPF₆ | [1][5] |

| Molecular Weight | 184.06 g/mol | [4][5] |

| Appearance | White crystalline solid/powder | [1][3] |

| Melting Point | 575 °C (decomposes) | [3][4] |

| Density | 2.75 g/mL at 25 °C | [3][4] |

| Solubility | Soluble in water and polar organic solvents like alcohols. | [1] |

| SMILES | [K+].F--INVALID-LINK--(F)(F)(F)F | [4] |

| InChI | 1S/F6P.K/c1-7(2,3,4,5)6;/q-1;+1 | [4] |

| InChIKey | YZDGRYDIGCWVND-UHFFFAOYSA-N | [4] |

Synthesis of this compound

A common laboratory and industrial synthesis of this compound involves the reaction of phosphorus pentachloride (PCl₅) with potassium chloride (KCl) and hydrogen fluoride (B91410) (HF).[6] The reaction is typically carried out in liquid hydrogen fluoride.

An alternative preparation method involves the reaction of hydrofluoric acid with phosphorus pentoxide to generate a hexafluorophosphoric acid solution, which is then reacted with a potassium salt.[1]

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is Used as an Organic Fluorine Substitute and Fluorinating Agent [univook.com]

- 5. CN114291805A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Electrochemical Synthesis of Glycosyl Fluorides Using Sulfur(VI) Hexafluoride as the Fluorinating Agent - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the role of the hexafluorophosphate anion in chemistry

An In-depth Technical Guide to the Hexafluorophosphate (B91526) Anion for Researchers and Drug Development Professionals

Abstract

The hexafluorophosphate anion, [PF₆]⁻, is a cornerstone in modern chemistry, prized for its unique combination of properties including its non-coordinating nature, high thermal and electrochemical stability, and solubility in organic solvents. This guide provides a comprehensive technical overview of the [PF₆]⁻ anion, detailing its fundamental properties, synthesis protocols, and critical roles in diverse applications ranging from energy storage to synthetic chemistry. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who utilize or encounter hexafluorophosphate salts in their work.

Core Properties of the Hexafluorophosphate Anion

The hexafluorophosphate anion is an inorganic, colorless anion with an octahedral geometry. It is isoelectronic with sulfur hexafluoride (SF₆) and the hexafluorosilicate (B96646) dianion ([SiF₆]²⁻). The phosphorus atom is in the +5 oxidation state. A key feature of the [PF₆]⁻ anion is its classification as a non-coordinating or weakly coordinating anion. This property arises from the delocalized negative charge across the six fluorine atoms and the steric hindrance they provide, making it a poor nucleophile and preventing it from strongly binding to cationic centers.

This inertness is crucial in many applications, as it allows the anion to serve as a charge-balancing counterion without interfering in chemical reactions. Furthermore, its salts are often highly soluble in polar organic solvents like acetonitrile (B52724) and acetone, while exhibiting lower solubility in water, a property exploited in both electrochemistry and synthesis.

Data Presentation: Physicochemical Properties

The properties of salts containing the hexafluorophosphate anion can vary significantly based on the cation. The following tables summarize key quantitative data for the anion itself and several common hexafluorophosphate salts.

Table 1: General Properties of the Hexafluorophosphate Anion

| Property | Value | Reference |

| Chemical Formula | [PF₆]⁻ | |

| Molar Mass | 144.964 g/mol | |

| Geometry | Octahedral | |

| IUPAC Name | Hexafluorophosphate | |

| Classification | Non-coordinating anion |

Table 2: Properties of Common Hexafluorophosphate Salts

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility | Ionic Conductivity (RT) |

| Lithium Hexafluorophosphate | LiPF₆ | 151.905 | 200 (decomposes) | High in organic carbonates | ~5-7 mS/cm⁻¹ (in solution) |

| Sodium Hexafluorophosphate | NaPF₆ | 167.95 | 400 (decomposes) | Soluble in water | 3.65 x 10⁻⁵ S/cm⁻¹ (in PVA) |

| Potassium Hexafluorophosphate | KPF₆ | 184.06 | 575 | 8.35g/100 mL in water (25 °C) | N/A |

| Tetrabutylammonium (B224687) Hexafluorophosphate | NBu₄PF₆ | 387.43 | 244–246 | High in polar organic solvents | N/A |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate | bmimPF₆ | 284.19 | -8 | Insoluble in water | N/A |

Synthesis of Hexafluorophosphate Salts

The synthesis of hexafluorophosphate salts requires specialized equipment due to the hazardous nature of reagents like hydrofluoric acid (HF). The primary industrial methods involve either aqueous-phase fluorination or the reaction of phosphorus halides with HF.

Experimental Protocol 1: General Synthesis from Phosphorus Pentachloride

This protocol describes a common laboratory and industrial method for preparing alkali or ammonium (B1175870) hexafluorophosphate salts.

Objective: To synthesize a metal hexafluorophosphate salt (M[PF₆]).

Reaction: PCl₅ + MCl + 6 HF → M[PF₆] + 6 HCl

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous metal chloride (MCl, e.g., KCl, NH₄Cl)

-

Anhydrous hydrofluoric acid (HF)

-

Appropriate reaction vessel resistant to HF (e.g., Teflon or stainless steel)

Procedure:

-

In a fume hood suitable for handling HF, charge the reaction vessel with the metal chloride (MCl) dissolved or suspended in anhydrous hydrofluoric acid.

-

Slowly add phosphorus pentachloride (PCl₅) to the mixture. The reaction is exothermic and will generate hydrogen chloride (HCl) gas, which must be safely vented or scrubbed.

-

Stir the reaction mixture until the PCl₅ is fully consumed and the evolution of HCl gas ceases.

-

The desired M[PF₆] salt will often precipitate from the HF solution.

-

Isolate the product by filtration. The filtration apparatus must also be resistant to HF.

-

Wash the collected solid with a small amount of cold HF or a suitable anhydrous solvent to remove impurities.

-

Dry the final product under vacuum to remove any residual HF and solvent.

Safety: Anhydrous HF is extremely corrosive and toxic. All procedures must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat. An HF-specific first aid kit (containing calcium gluconate gel) must be readily available.

Caption: Industrial synthesis workflow for Lithium Hexafluorophosphate (LiPF₆).

Key Applications of the Hexafluorophosphate Anion

The unique properties of the [PF₆]⁻ anion make it indispensable in several high-technology fields.

Electrochemistry and Energy Storage

The most significant commercial application of the hexafluorophosphate anion is as its lithium salt, LiPF₆, in the electrolyte of lithium-ion batteries.

-

Role in Electrolyte: Dissolved in a mixture of organic carbonate solvents, LiPF₆ dissociates into Li⁺ and [PF₆]⁻ ions. The Li⁺ ions are the charge carriers, shuttling between the anode and cathode during charge and discharge cycles.

-

High Ionic Conductivity: LiPF₆ provides high ionic conductivity, which is essential for efficient battery performance and fast charging.

-

Electrochemical Stability: The [PF₆]⁻ anion is stable against the highly reducing lithium metal anode and the high-voltage oxidizing cathodes, preventing unwanted side reactions.

-

SEI Formation: It plays a crucial role in the formation of a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes. This passivating layer allows Li⁺ ions to pass through but prevents the electrolyte solvent from decomposing, which is critical for the battery's longevity and safety.

Salts like sodium hexafluorophosphate (NaPF₆) are also being heavily researched for sodium-ion batteries, a promising alternative to lithium-ion technology. Furthermore, quaternary ammonium salts such as tetrabutylammonium hexafluorophosphate (NBu₄PF₆) are widely used as supporting electrolytes in non-aqueous electrochemical research due to their wide potential window and chemical inertness.

Caption: Ion and electron flow in a Li-ion battery facilitated by LiPF₆ electrolyte.

Ionic Liquids

The [PF₆]⁻ anion is a common component in room-temperature ionic liquids (RTILs). Ionic liquids are salts with melting points below 100 °C, and they are explored as green solvents and electrolytes. The use of [PF₆]⁻ imparts desirable properties such as high thermal stability and hydrophobicity. A widely studied example is 1-butyl-3-methylimidazolium hexafluorophosphate (bmimPF₆).

Synthetic Chemistry

In both organometallic and organic synthesis, [PF₆]⁻ is a preferred counteranion for isolating cationic complexes. Its non-coordinating nature prevents it from interfering with the reactive metal center or organic cation. This allows for the stabilization and crystallization of highly reactive species. For example, it is used in peptide coupling reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and in the preparation of vinamidinium salts.

Experimental Protocol 2: Preparation of an Electrolyte for Electrochemical Analysis

This protocol details the preparation of a standard non-aqueous electrolyte using tetrabutylammonium hexafluorophosphate (TBAPF₆), suitable for cyclic voltammetry and other electrochemical studies.

Objective: To prepare 50 mL of a 0.1 M TBAPF₆ solution in anhydrous acetonitrile.

Materials:

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆), high purity

-

Anhydrous acetonitrile (ACN, ≤ 50 ppm H₂O)

-

50 mL volumetric flask

-

Analytical balance

-

Glovebox with an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Drying: Dry the TBAPF₆ salt in a vacuum oven at a suitable temperature (e.g., 110°C) for at least 24-48 hours to remove any residual water.

-

Inert Atmosphere: Transfer all materials into an inert atmosphere glovebox to prevent moisture contamination during preparation.

-

Weighing: Accurately weigh 1.937 g of the dried TBAPF₆.

-

Dissolution: Transfer the weighed salt into the 50 mL volumetric flask. Add approximately 30-40 mL of anhydrous acetonitrile to the flask.

-

Mixing: Cap the flask and swirl or use a magnetic stirrer to completely dissolve the salt.

-

Final Volume: Once fully dissolved, carefully add anhydrous acetonitrile to the flask until the meniscus reaches the 50 mL calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous. The electrolyte is now ready for use in an electrochemical cell.

Reactivity, Stability, and Degradation

While generally considered stable and inert, the [PF₆]⁻ anion is susceptible to degradation, particularly hydrolysis, under certain conditions.

-

Thermal Stability: LiPF₆ is thermally stable up to around 200°C, above which it decomposes, potentially releasing toxic phosphorus pentafluoride (PF₅) and hydrofluoric acid (HF) gases.

-

Hydrolytic Stability: The hydrolysis of [PF₆]⁻ is slow under neutral or basic conditions but is catalyzed by acid. Even trace amounts of moisture in lithium-ion batteries can lead to the hydrolysis of LiPF₆, generating HF. This HF can then attack both the anode and cathode materials, degrading battery performance and posing a safety risk. The stability is also influenced by the cation, with stability decreasing in the order K⁺ > Na⁺ > Li⁺ in aqueous solutions.

-

Solvolysis: Highly electrophilic metal centers can induce the solvolysis of the [PF₆]⁻ anion, where solvent molecules participate in the reaction, leading to the formation of fluorophosphate-bridged complexes.

Caption: Stepwise hydrolysis of the hexafluorophosphate anion in the presence of water.

Analytical Methods

Several quantitative methods exist for the analysis of the hexafluorophosphate ion.

-

Gravimetric & Titrimetric Analysis: Tetraphenylarsonium chloride, [(C₆H₅)₄As]Cl, can be used for both gravimetric and titrimetric quantification. It reacts with [PF₆]⁻ to form an insoluble precipitate, tetraphenylarsonium hexafluorophosphate.

-

Spectrophotometry: The anion can be determined spectrophotometrically using a ferroin (B110374) complex.

-

Ion Chromatography: This is a powerful technique for separating and quantifying [PF₆]⁻ and its various hydrolysis products (fluoride, difluorophosphate, etc.) in solution.

Safety and Handling

Hexafluorophosphate salts and their precursors are hazardous and require careful handling.

-

Toxicity: They are considered toxic and irritating to the skin, eyes, and respiratory system. Ingestion can cause severe gastrointestinal irritation.

-

Hydrolysis Hazard: Due to their reaction with moisture to produce HF, all hexafluorophosphate salts should be handled in a dry environment, such as a glovebox or under an inert atmosphere.

-

PPE: Appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated chemical fume hood.

-

Disposal: Waste must be disposed of according to local, state, and federal regulations for hazardous materials.

Relevance to Drug Development

While not a direct active pharmaceutical ingredient (API), the hexafluorophosphate anion plays several enabling roles in the pharmaceutical and drug development sectors:

-

Peptide Synthesis: As a counterion in coupling reagents like HATU, it facilitates the efficient formation of amide bonds, a fundamental step in synthesizing peptides and other complex organic molecules.

-

Stabilization of Cationic Drugs: For certain drug candidates that exist as cationic species, [PF₆]⁻ can serve as a stable, non-interactive counterion, aiding in their isolation, purification, and formulation as crystalline solids.

-

Ionic Liquid Applications: The use of ionic liquids as novel drug delivery systems or as solvents for poorly soluble APIs is an active area of research. The properties of [PF₆]⁻-based ionic liquids could be leveraged in these advanced formulation strategies.

Conclusion

The hexafluorophosphate anion is a versatile and critically important species in modern chemistry. Its defining characteristic as a weakly coordinating anion, combined with the favorable solubility and stability of its salts, has cemented its role in essential technologies like lithium-ion batteries and as an invaluable tool for synthetic chemists. However, its sensitivity to hydrolysis and the hazardous nature of its precursors and decomposition products necessitate careful and informed handling. For researchers and professionals, a thorough understanding of the properties, protocols, and safety considerations detailed in this guide is paramount to harnessing the full potential of this unique anion while ensuring safe and effective application.

A Comprehensive Technical Guide to the Safe Handling of Potassium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling precautions for Potassium hexafluorophosphate (B91526) (KPF₆), a compound widely utilized as an electrolyte in lithium-ion batteries, a catalyst in organic synthesis, and as a fluorinating agent. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Potassium hexafluorophosphate is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] It may also be harmful if swallowed, in contact with skin, or if inhaled.[4][6] The material is hygroscopic, meaning it absorbs moisture from the air.[2][7]

GHS Hazard Statements:

-

H312: Harmful in contact with skin[9]

-

H319: Causes serious eye irritation[8]

-

H332: Harmful if inhaled

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[3][4][7][8] Use of a fume hood or other local exhaust ventilation is necessary to keep airborne concentrations below exposure limits.[2]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[4][7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is crucial when handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[1][2][3][4][8]

-

Skin Protection:

-

Respiratory Protection: If dusts are generated, a NIOSH/MSHA-approved respirator is required.[2][3][4]

Quantitative Exposure Limits

The following occupational exposure limits have been established for fluorides, which are a component of this compound.

| Parameter | Value | Source |

| Permissible Exposure Limit (PEL) as F | 2.5 mg/m³ | [10] |

| Immediately Dangerous to Life or Health (IDLH) as F | 250 mg/m³ | [10] |

| Threshold Limit Values (TLV) as F | 2.5 mg/m³ | [10] |

Safe Handling and Storage Procedures

Proper handling and storage practices are essential to prevent accidents and maintain the chemical's integrity.

-

Handling:

-

Storage:

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.[3][7][11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.[3][7][11] In some cases, treatment with calcium gluconate gel may be recommended.[3][11]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7][11] If breathing is difficult, give oxygen.[7] Seek immediate medical attention.[3][7][11]

-

Ingestion: Do NOT induce vomiting.[1][2][3][7] If the person is conscious, rinse their mouth with water.[1][3][7] Seek immediate medical attention.[1][3][7][11]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[3]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[1][3][8][9]

-

Containment and Cleanup:

Disposal Considerations

Dispose of this compound in accordance with all applicable federal, state, and local regulations.[2] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

References

- 1. chemscience.com [chemscience.com]

- 2. cloudfront.zoro.com [cloudfront.zoro.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. iolitec.de [iolitec.de]

- 6. WERCS Studio - Application Error [assets.thermofisher.cn]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. iolitec.de [iolitec.de]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound | F6KP | CID 23688904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sdfine.com [sdfine.com]

- 12. How Much Do You Know About this compound [qinmuchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Physical Characteristics of Crystalline Potassium Hexafluorophosphate (KPF₆) Powder

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hexafluorophosphate (B91526) (KPF₆) is an inorganic salt composed of potassium cations (K⁺) and hexafluorophosphate anions (PF₆⁻).[1] It is a white, crystalline powder at room temperature, recognized for its high thermal and chemical stability.[2][3][4] These properties make it a valuable compound in various advanced applications, including as an electrolyte in non-aqueous electrochemical systems, a catalyst in organic synthesis, and as a source of the weakly coordinating hexafluorophosphate anion.[1][2][4] This technical guide provides an in-depth overview of the core physical characteristics of crystalline KPF₆ powder, detailed experimental protocols for its characterization, and logical diagrams to illustrate workflows and structural concepts.

General and Physicochemical Properties

KPF₆ is a colorless to white solid that is notably hygroscopic, meaning it readily absorbs moisture from the air.[5][6] This necessitates storage in tightly sealed containers in a dry, well-ventilated environment.[5] The compound is chemically stable under normal conditions but is incompatible with strong acids.[2][5] Upon thermal decomposition, it can release hazardous fumes, including hydrogen fluoride (B91410) (HF) and phosphorus oxides.[5]

Table 1: Core Physical and Chemical Properties of KPF₆

| Property | Value | References |

|---|---|---|

| Chemical Formula | KPF₆ | [2][7][8] |

| Molar Mass | 184.06 g/mol | [7][8][9] |

| Appearance | White crystalline powder / colorless solid | [2][7][8] |

| Density | 2.75 g/cm³ at 25 °C | [5][7][8][9][10] |

| Melting Point | 575 °C (1067 °F; 848 K) | [5][7][8][9][10] |

| Hygroscopicity | Hygroscopic |[5][6] |

Solubility Profile

The solubility of KPF₆ is a critical parameter for its application in solution-based processes. While some sources describe it as highly soluble in water, its solubility is generally lower than that of its lithium counterpart, LiPF₆.[1][2] It is slightly soluble to soluble in various organic solvents.[2][3]

Table 2: Solubility of KPF₆ in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL) |

|---|---|

| 25 | 8.35 |

| 25 | 9.3 |

Crystallographic Data

At room temperature, KPF₆ typically exhibits a cubic crystal structure.[6] However, studies have shown that it can undergo phase transitions to monoclinic or trigonal systems at different temperatures or pressures.[11][12][13]

Table 3: Crystal Structure of KPF₆ (Room Temperature)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | [6] |

| Space Group | P a -3 | [6] |

| Space Group Number | 205 | [6] |

| Lattice Parameters | a = b = c = 7.71 Å | [6] |

| | α = β = γ = 90° |[6] |

Visualization of Processes and Structures

To aid in the conceptual understanding of KPF₆ characterization and its structure, the following diagrams are provided.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of KPF₆ powder. The following sections outline standard protocols for key analytical techniques.

Powder X-ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, and lattice parameters of the KPF₆ powder.

Methodology:

-

Sample Preparation: A small amount of KPF₆ powder is finely ground using an agate mortar and pestle to ensure a homogenous particle size and to minimize preferred orientation effects. The fine powder is then packed into a sample holder, and its surface is flattened to be flush with the holder's surface.

-

Instrumentation: A powder X-ray diffractometer is used, typically with a Cu Kα radiation source.

-

Data Collection: The sample is scanned over a 2θ range (e.g., 10° to 90°) with a defined step size and scan speed. During the scan, the instrument maintains a specific geometric relationship between the X-ray source, the sample, and the detector.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to calculate the interplanar spacings (d-spacings). These d-spacings, along with the peak intensities, are compared against a standard reference database (e.g., the Powder Diffraction File by ICDD) to confirm the identity and phase of the material. The peak positions can also be used for lattice parameter refinement.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology, particle size, and shape distribution of the KPF₆ powder.

Methodology:

-

Sample Preparation: A representative sample of the powder is mounted onto an SEM stub using double-sided conductive carbon tape. To ensure a uniform and sparse distribution of particles and to minimize agglomeration, a "flick method" may be used: a small amount of powder is placed on the tip of a cotton swab, which is then flicked near the stub to gently deposit an aerosol of particles.[14] Any excess loose powder is removed using a gentle stream of compressed air.[14] As KPF₆ is an inorganic salt, it may require sputter-coating with a thin conductive layer (e.g., gold or carbon) to prevent charging under the electron beam.

-

Imaging: The prepared stub is placed into the SEM chamber, and the chamber is evacuated to a high vacuum. A focused beam of high-energy electrons is scanned across the sample surface.

-

Data Acquisition: Secondary electrons emitted from the sample surface are collected by a detector to generate a high-resolution image of the surface topography. Images are captured at various magnifications to observe both the overall particle landscape and the fine details of individual particles.

Melting Point Determination

Objective: To determine the temperature range over which the crystalline KPF₆ powder transitions to a liquid state, serving as an indicator of purity and thermal stability.

Methodology:

-

Sample Preparation: A small amount of finely ground, dry KPF₆ powder is packed into a glass capillary tube (one end sealed) to a height of 2-3 mm.[15] The sample should be well-compacted by tapping the tube or dropping it through a long hollow tube.[15][16] For hygroscopic samples, the open end of the capillary may be flame-sealed.[16]

-

Instrumentation: A calibrated melting point apparatus with a heated metal block or oil bath and a high-accuracy thermometer or digital sensor is used.

-

Measurement: The capillary tube is placed in the heating block. The temperature is ramped at a medium rate to approximately 20 °C below the expected melting point (575 °C), then the heating rate is slowed significantly (e.g., 1-2 °C per minute) to ensure thermal equilibrium.[15]

-

Data Recording: The melting range is recorded. This begins with the temperature at which the first droplet of liquid is observed and ends with the temperature at which the last solid particle melts completely.[17][18] A sharp melting range (e.g., 0.5-1 °C) is indicative of a high-purity substance.[19]

Solubility Determination

Objective: To quantitatively measure the solubility of KPF₆ in a specific solvent (e.g., water) at a controlled temperature.

Methodology:

-

Preparation: A known volume of the solvent (e.g., 100 mL of deionized water) is placed in a thermostatically controlled vessel (e.g., a jacketed beaker) maintained at the desired temperature (e.g., 25 °C).

-

Saturation: Small, pre-weighed increments of KPF₆ powder are added to the solvent while stirring continuously.[20][21] The powder is added until a saturated solution is achieved, indicated by the presence of undissolved solid that persists for an extended period (e.g., >1 hour), signifying that equilibrium has been reached.

-

Separation & Analysis: Once saturated, the stirring is stopped, and the excess solid is allowed to settle. A known volume or weight of the clear, supernatant liquid is carefully withdrawn.

-

Quantification: The solvent from the withdrawn sample is evaporated in a pre-weighed dish, and the remaining solid residue is weighed.[22] The solubility is then calculated and expressed as grams of KPF₆ per 100 mL or 100 g of the solvent at that specific temperature.

References

- 1. Potassium Hexafluorophosphate - KPF6 - Landt Instruments [landtinst.com]

- 2. How Much Do You Know About this compound [qinmuchem.com]

- 3. This compound is Used as an Organic Fluorine Substitute and Fluorinating Agent [univook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | F6KP | CID 23688904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound powder (CAS 17084-13-8) | UK Supplier [samaterials.co.uk]

- 9. 六氟磷酸钾 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]

- 11. researchgate.net [researchgate.net]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. mp-4608: KPF6 (trigonal, R-3, 148) [legacy.materialsproject.org]

- 14. nanoscience.com [nanoscience.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. thinksrs.com [thinksrs.com]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. ursinus.edu [ursinus.edu]

- 19. mt.com [mt.com]

- 20. assets-global.website-files.com [assets-global.website-files.com]

- 21. Discussion: Solubility Experiment | Chemistry for Majors [courses.lumenlearning.com]

- 22. egyankosh.ac.in [egyankosh.ac.in]

The Role of Potassium Hexafluorophosphate in Electrochemical Research: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the fundamental principles and practical applications of Potassium Hexafluorophosphate (B91526) (KPF6) in electrochemical studies.

Potassium hexafluorophosphate (KPF6) is a vital inorganic salt extensively utilized in the field of electrochemistry.[1] Its unique combination of chemical and thermal stability, along with its role as a source of the weakly coordinating hexafluorophosphate anion (PF6⁻), makes it an indispensable component in a variety of electrochemical systems, including next-generation batteries and supercapacitors.[1][2] This technical guide provides a comprehensive overview of the core properties, experimental applications, and key considerations for employing KPF6 in electrochemical research.

Physicochemical Properties of this compound

KPF6 is a white, crystalline powder with a high melting point, indicating its thermal stability under typical experimental conditions.[3] A summary of its key physical and chemical properties is presented in Table 1. A crucial characteristic of KPF6 is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3] This necessitates careful handling and storage in a dry, inert environment to prevent hydrolysis, which can lead to the formation of corrosive hydrofluoric acid (HF).[4]

| Property | Value | References |

| Chemical Formula | KPF6 | [5] |

| Molecular Weight | 184.062 g/mol | [6] |

| Appearance | White crystalline powder | [3][5] |

| Melting Point | 575 °C | [3][6] |

| Decomposition Temperature | 600 °C | [6] |

| Density | ~2.75 g/cm³ at 25°C | [3] |

| Solubility in Water | ~7.87 g/100 g at 20.2°C | [6] |

| Purity (Battery Grade) | >99.9% | [2] |

| Moisture Content | <500 ppm | [2] |

| Acidity (as HF) | <100 ppm | [2] |

Role in Electrochemical Systems: The Electrolyte

In electrochemical studies, KPF6 primarily functions as an electrolyte salt in non-aqueous solutions.[2] The electrolyte is a critical component that facilitates the transport of ions between the anode and cathode, enabling the charge and discharge processes in electrochemical devices. The choice of electrolyte salt significantly influences the performance, stability, and safety of these systems.

The hexafluorophosphate anion (PF6⁻) is valued for being a weakly coordinating anion.[2] This property means it has a low tendency to interact with the solvent molecules and the active ions (e.g., K⁺, Li⁺, Na⁺), allowing for greater ionic mobility and conductivity. Furthermore, the PF6⁻ anion contributes to the formation of a stable solid electrolyte interphase (SEI) on the surface of the electrodes.[7] This passivating layer is crucial for preventing unwanted side reactions between the electrolyte and the electrode material, thereby enhancing the cycling stability and lifespan of the electrochemical cell.

Applications in Energy Storage

KPF6 is a versatile electrolyte salt investigated in various energy storage technologies:

-

Potassium-Ion Batteries (KIBs): As a potassium salt, KPF6 is a natural choice for KIBs, which are gaining attention as a cost-effective alternative to lithium-ion batteries due to the abundance of potassium.[8] It offers a wide electrochemical stability window, which is essential for the operation of high-voltage KIBs.[8][9]

-

Lithium-Ion Batteries (LIBs): While LiPF6 is the industry standard for LIBs, KPF6 has been explored as an electrolyte additive.[10][11] Its presence can help in the formation of a more stable and LiF-rich SEI layer, which can suppress the growth of lithium dendrites—a major safety concern in lithium-metal batteries.[11][12][13]

-

Sodium-Ion Batteries (SIBs): Similar to its role in KIBs, KPF6's sodium counterpart, NaPF6, is a common electrolyte in SIBs. The principles of using a hexafluorophosphate salt to ensure a wide electrochemical window and stable SEI formation are transferable.[14]

-

Supercapacitors: KPF6 dissolved in organic solvents like propylene (B89431) carbonate (PC) is used as an electrolyte in activated carbon/graphite supercapacitors.[15] Its properties contribute to excellent cycling stability in these high-power energy storage devices.[15]

Experimental Protocols

Accurate and reproducible electrochemical measurements rely on meticulous experimental procedures. The following sections detail standard protocols for working with KPF6 electrolytes.

Electrolyte Preparation

The preparation of KPF6-based electrolytes must be conducted in an inert atmosphere, typically within an argon-filled glovebox with very low levels of oxygen and water (< 0.1 ppm), to prevent moisture contamination.[9]

Materials:

-

This compound (KPF6), battery grade (>99.9% purity)

-

Anhydrous organic solvent(s) (e.g., ethylene (B1197577) carbonate (EC), diethyl carbonate (DEC), dimethoxyethane (DME))

-

Volumetric flasks and magnetic stirrer

Procedure:

-

Dry the KPF6 salt under vacuum at an elevated temperature (e.g., 80-120°C) for several hours to remove any residual moisture.

-

Inside the glovebox, accurately weigh the required amount of KPF6 to achieve the desired molar concentration (e.g., 0.5 M, 0.8 M, 1.0 M).[16]

-

Transfer the KPF6 to a volumetric flask.

-

Add the anhydrous organic solvent(s) to the flask. Common solvent systems include mixtures like EC:DEC (1:1 vol%) or EC:PC (1:1 vol%).[16]

-

Stir the solution using a magnetic stirrer until the salt is completely dissolved. The dissolution process may be exothermic.[13]

Caption: Workflow for the preparation of KPF6-based electrolytes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of an electrochemical system and to determine the electrochemical stability window of the electrolyte.

Experimental Setup:

-

Potentiostat/Galvanostat

-

Three-electrode cell (working electrode, counter electrode, reference electrode)

-

Prepared KPF6 electrolyte

Procedure:

-

Assemble the three-electrode cell inside the glovebox. The working electrode can be glassy carbon, platinum, or the active material of interest. The counter and reference electrodes are typically potassium metal for KIB studies.

-

Fill the cell with the prepared KPF6 electrolyte.

-

Connect the cell to the potentiostat.

-

Set the parameters for the CV scan, including the potential range, scan rate (e.g., 10 mV/s), and number of cycles.[9]

-

Run the experiment and record the resulting voltammogram (current vs. potential). The potential limits where significant current increase is observed define the electrochemical stability window of the electrolyte.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the interfacial properties and charge transfer kinetics within an electrochemical cell.

Experimental Setup:

-

Potentiostat/Galvanostat with EIS capability

-

Two- or three-electrode cell

-

Prepared KPF6 electrolyte

Procedure:

-

Assemble the electrochemical cell with the KPF6 electrolyte.

-

Connect the cell to the potentiostat.

-

Set the EIS parameters, including the frequency range (e.g., 100 kHz to 0.01 Hz), AC amplitude (e.g., 5-10 mV), and the DC potential at which the measurement is performed.

-

Run the experiment to obtain a Nyquist plot (imaginary impedance vs. real impedance).

-

The resulting plot can be analyzed using equivalent circuit models to determine parameters such as solution resistance, charge transfer resistance, and double-layer capacitance, which provide insights into the performance of the electrolyte and the interfaces.[9]

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hygroscopic: As mentioned, KPF6 readily absorbs moisture.[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Irritant: KPF6 can cause irritation to the skin, eyes, and respiratory system.[5][17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[18]

-

Toxicity: While not flammable, heating KPF6 to decomposition can release toxic fumes, including hydrogen fluoride (B91410) (HF) and phosphorus oxides.[3][5] All handling should be performed in a well-ventilated area or a fume hood.

-

Disposal: KPF6 is harmful to aquatic life and should be disposed of according to local environmental regulations.[5]

Caption: Key safety and handling considerations for KPF6.

Conclusion

This compound is a cornerstone electrolyte salt in modern electrochemical research, particularly in the development of advanced energy storage systems. Its favorable properties, including high thermal and chemical stability and the ability to form a robust SEI, make it a subject of continuous investigation. A thorough understanding of its characteristics, coupled with meticulous experimental and safety protocols, is paramount for researchers aiming to harness its full potential in their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - KPF6 - Landt Instruments [landtinst.com]

- 3. nbinno.com [nbinno.com]

- 4. Developing better ester- and ether-based electrolytes for potassium-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06537D [pubs.rsc.org]

- 5. How Much Do You Know About this compound [qinmuchem.com]

- 6. This compound(V) [chemister.ru]

- 7. Influence of KPF6 and KFSI on the Performance of Anode Materials for Potassium-Ion Batteries: A Case Study of MoS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. What Is this compound Used for [qinmuchem.com]

- 14. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. KPF6 Electrolyte in mixture of 2 solvents for Potassium ion batteries - Labxsci [labxsci.com]

- 17. cloudfront.zoro.com [cloudfront.zoro.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols for a Potassium Hexafluorophosphate-Based Supporting Electrolyte in Cyclic Voltammetry

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing potassium hexafluorophosphate (B91526) (KPF₆) as a supporting electrolyte in cyclic voltammetry (CV). This document is intended to furnish researchers, particularly those in the pharmaceutical industry and drug development, with the necessary protocols and data to effectively employ KPF₆ in their electrochemical analyses.

Introduction to Potassium Hexafluorophosphate (KPF₆) in Electrochemistry

This compound is an inorganic salt composed of potassium cations (K⁺) and hexafluorophosphate anions (PF₆⁻).[1] Its chemical and thermal stability, coupled with the non-coordinating nature of the PF₆⁻ anion, makes it a valuable supporting electrolyte in a variety of electrochemical applications, particularly in non-aqueous systems.[1] The primary roles of a supporting electrolyte in cyclic voltammetry are to increase the conductivity of the solution, minimize the iR drop (potential drop due to solution resistance), and ensure that the electroactive species migrates to the electrode surface primarily through diffusion.

KPF₆ is favored for its wide electrochemical window, allowing for the study of redox processes over a broad potential range.[2] While its solubility in some organic solvents is lower than its lithium counterpart (LiPF₆), it is sufficient for most cyclic voltammetry applications.[1][2]

Physicochemical Properties of KPF₆

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | KPF₆ | [3] |

| Molecular Weight | 184.09 g/mol | [3] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | ~575 °C | [4] |

| Density | 2.75 g/cm³ | [4] |

| Solubility in Water (25 °C) | 93 g/L | [4] |

Quantitative Data for KPF₆ as a Supporting Electrolyte

The selection of an appropriate solvent is critical for electrochemical studies. The following tables summarize the solubility and ionic conductivity of KPF₆ in commonly used organic solvents for cyclic voltammetry.

Table 1: Solubility of KPF₆ in Various Solvents

| Solvent | Abbreviation | Solubility | Reference |

| Propylene Carbonate | PC | Saturated concentration < 1.0 M | [2] |

| Ethylene Carbonate / Dimethyl Carbonate | EC/DMC | Low solubility (~0.8 M) | [5] |

| Acetonitrile (B52724) | AN | Moderate solubility | [5] |

Table 2: Ionic Conductivity of KPF₆ in Various Solvents at Room Temperature

| Solvent | Concentration | Ionic Conductivity (mS/cm) | Reference |

| Propylene Carbonate (PC) | 0.8 M | ~4-6 | [6] |